molecular formula C15H19N3O3 B2358378 1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea CAS No. 2034273-58-8

1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea

Cat. No.: B2358378
CAS No.: 2034273-58-8
M. Wt: 289.335
InChI Key: KTHPXIWKVLQOHJ-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea is a complex organic compound with a unique structure that includes a cyclopentyl group, a furo[2,3-c]pyridine moiety, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furo[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan ring precursor.

    Introduction of the cyclopentyl group: This step often involves a substitution reaction where a cyclopentyl halide reacts with the furo[2,3-c]pyridine intermediate.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine: This compound shares a similar cyclopentyl group and a heterocyclic core structure.

    2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another compound with a cyclopentyl group and a pyrrolo[2,3-d]pyrimidine core.

Uniqueness

1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

1-cyclopentyl-3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-14-13-11(6-10-21-13)5-8-18(14)9-7-16-15(20)17-12-3-1-2-4-12/h5-6,8,10,12H,1-4,7,9H2,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHPXIWKVLQOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCCN2C=CC3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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